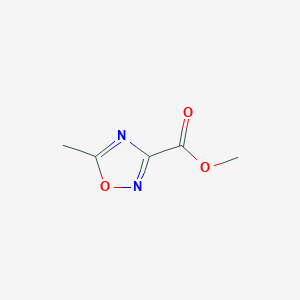

5-méthyl-1,2,4-oxadiazole-3-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" is a compound associated with a family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to "Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate," often involves strategies like the cyclization of nitro compounds or amidoximes. A novel approach includes the copper-catalyzed cascade annulation of amidines and methylarenes, demonstrating a straightforward protocol to prepare oxadiazoles from readily available starting materials, employing inexpensive copper catalysts and green oxidants for an atom- and step-economy process (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray crystallography, revealing details about their crystalline forms and densities. For example, the crystal and molecular structures of related oxadiazole compounds have been determined, showing significant structural details that contribute to their unique properties (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitrosation, which leads to the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of these compounds in chemical synthesis (Kmetič & Stanovnik, 1995). Furthermore, the reactivity towards lithiation and subsequent transformations highlights the reactive nature of methyl-substituted oxadiazoles, providing pathways for the synthesis of various derivatives (Micetich, 1970).

Physical Properties Analysis

The physical properties, such as melting points and decomposition temperatures, of oxadiazole derivatives, are critical in assessing their potential applications. Compounds based on oxadiazole structures show moderate decomposition temperatures and are characterized by their melting points, thermal stabilities, and sensitivities, indicating their suitability for specific applications, such as in energetic materials (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their structural features. Studies involving detailed structural, electronic, and spectroscopic analyses, including density functional theory (DFT) calculations, provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds. Such studies are fundamental in understanding the behavior of oxadiazole derivatives in various chemical environments and their potential applications in material science and organic electronics (Singh et al., 2019).

Applications De Recherche Scientifique

Agents anti-infectieux

Les 1,2,4-oxadiazoles ont été synthétisés en tant qu'agents anti-infectieux ayant des activités antibactériennes, antivirales et antileishmaniennes . Ils ont montré un potentiel dans le traitement des maladies infectieuses, notamment la tuberculose, le paludisme, la maladie de Chagas, les infections nosocomiales et le syndrome respiratoire aigu sévère coronavirus-2 (SRAS-CoV-2) .

Découverte de médicaments

Le cycle hétérocyclique 1,2,4-oxadiazole a suscité un intérêt considérable en raison de ses propriétés bioisostériques uniques et d'un large éventail d'activités biologiques . C'est un cadre parfait pour le développement de nouveaux médicaments .

Activité antitrypanosomique

Les 1,2,4-oxadiazoles ont été étudiés pour leur mode d'action potentiel contre la trypsine-cysteine de Trypanosoma cruzi, la cruzain . Cela pourrait conduire au développement de nouveaux traitements contre la maladie de Chagas .

Activité antioxydante

Certains 1,2,4-oxadiazoles ont montré une activité antioxydante . Cela pourrait être bénéfique dans les conditions où le stress oxydatif joue un rôle.

Matériaux énergétiques et explosifs

En raison de son enthalpie de formation positive élevée et de sa densité élevée, les 1,2,4-oxadiazoles ont récemment gagné en popularité dans la synthèse de matériaux énergétiques et explosifs .

Matériaux scintillants

Les 1,2,4-oxadiazoles ont trouvé des applications dans le développement de matériaux scintillants . Ces matériaux sont utilisés dans les dispositifs de détection des rayonnements.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent It’s known that 1,3,4-oxadiazole hybrids target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .

Mode of Action

It’s known that 1,2,4-oxadiazoles have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound likely interacts with its targets, causing changes that inhibit the growth and proliferation of infectious agents or cancer cells.

Analyse Biochimique

Biochemical Properties

They interact with various enzymes and proteins, but the specific interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with biomolecules are not currently known .

Cellular Effects

Oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function . The specific impact of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate on cell signaling pathways, gene expression, and cellular metabolism is not currently known .

Molecular Mechanism

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .

Propriétés

IUPAC Name |

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVKCTLIAIEYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578243 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19703-94-7 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)